(Z)-14-methylhexadec-8-enal

Chiral Pheromone Enantioselective Bioassay Trogoderma granarium

(Z)-14-methylhexadec-8-enal (CAS 60609-53-2), also known as (Z)-trogodermal, is a chiral, methyl-branched, long-chain unsaturated aldehyde (C17H32O) that functions as a primary sex pheromone component in several species of dermestid beetles of the genus Trogoderma, including the Khapra beetle (T. granarium), warehouse beetle (T.

Molecular Formula C17H32O
Molecular Weight 252.4 g/mol
CAS No. 60609-53-2
Cat. No. B013391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-14-methylhexadec-8-enal
CAS60609-53-2
Synonyms14-methylhexadec-8-enal; CID108481, 8-Hexadecenal, 14-methyl-, (Z)-, 14-METHYL-Z-8-HEXA-DECEN-1-AL, 60609-53-2; 
Molecular FormulaC17H32O
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC=CCCCCCCC=O
InChIInChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,16-17H,3-4,6,8-15H2,1-2H3/b7-5-
InChIKeyHSGUJTMCFWXGAP-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Buy (Z)-14-methylhexadec-8-enal (CAS 60609-53-2) for High-Purity Entomological Research and Pheromone-Based Pest Management


(Z)-14-methylhexadec-8-enal (CAS 60609-53-2), also known as (Z)-trogodermal, is a chiral, methyl-branched, long-chain unsaturated aldehyde (C17H32O) that functions as a primary sex pheromone component in several species of dermestid beetles of the genus Trogoderma, including the Khapra beetle (T. granarium), warehouse beetle (T. variabile), and larger cabinet beetle (T. inclusum) [1]. It is isolated from the spiracular exhalations of female beetles and is a critical semiochemical for triggering male attraction and mating behavior . For research and industrial applications requiring precise, species-specific insect communication disruption, the compound's absolute stereochemistry and olefin geometry are non-negotiable, dictating its biological potency [2].

Pheromone research for Trogoderma species; activity depends on Z-isomer and (R)-enantiomer.
Fatty aldehyde class; aldehyde functional group essential for bioassay potency.
Ultra-low airborne dose active; supports EAG and behavioral endpoint studies.

Why Generic 'Pheromone Aldehydes' Cannot Substitute for (Z)-14-methylhexadec-8-enal


Substituting (Z)-14-methylhexadec-8-enal with a generic aldehyde or even a close structural analog like the (E)-isomer or the opposite enantiomer is not scientifically valid and will lead to failed bioassays and ineffective pest control. This compound's activity is strictly dependent on three structural features: (1) the Z (cis) geometry of the C8-C9 double bond, (2) the presence and position of the methyl branch at C14, and (3) the absolute configuration (R vs S) at that chiral center. Data demonstrate that alterations in any of these parameters result in a dramatic, quantifiable loss of biological activity, ranging from a 10-fold reduction to a 1000-fold reduction in potency [1]. Therefore, procurement of the exact stereoisomer with verified stereochemical purity is a fundamental prerequisite for reproducible and meaningful experimental results.

Geometric isomer (E/Z)

(E)-isomer contamination can markedly reduce behavioral activity in bioassays; Z-isomer purity verification is critical.

Methyl branch deletion

Unbranched analog (Z)-8-hexadecenal shows orders-of-magnitude lower copulation response; the C14 methyl branch is a key recognition element.

Enantiomeric impurity

(S)-enantiomer exhibits dramatically lower activity; lot enantiomeric purity directly affects assay sensitivity.

Quantitative Differentiation Guide: (Z)-14-methylhexadec-8-enal vs. Key Analogs and Enantiomers


Enantiomeric Potency: (R)-(-) vs. (S)-(+) Enantiomer in Dermestid Beetle Bioassay

The natural pheromone is the (R)-(-) enantiomer of (Z)-14-methylhexadec-8-enal. In a direct head-to-head comparison on the dermestid beetle Trogoderma granarium, the (R)-(-) enantiomer was found to be approximately 250 times more active than its synthetic antipode, the (S)-(+) enantiomer [1]. This demonstrates the critical importance of chirality for biological function.

Z vs. E Isomer Activity
Head-to-head comparison
~10×
Supports isomer purity requirement for bioassay sensitivity.
Airborne delivery to T. granarium; receptor potential and copulation endpoints.
Chiral Pheromone Enantioselective Bioassay Trogoderma granarium Stereochemistry-Activity Relationship

Antipode Potency Comparison: Natural (R) vs. Synthetic (S) Enantiomers in Khapra Beetle

A study synthesizing the antipodes of the natural Khapra beetle pheromone demonstrated an extreme difference in bioactivity. The natural (R)-(-) enantiomers of both (Z)- and (E)-14-methyl-8-hexadecenal were found to be 500 to 1,000 times more active than their corresponding synthetic (S)-(+) antipodes [1]. This quantifies the steep penalty for using the incorrect stereoisomer.

Methyl Branch Impact
Head-to-head comparison
≥100×
attraction
10,000×
copulation
Methyl branch is essential; unbranched analogs cannot substitute.
Comparison with (Z)-8-hexadecenal in T. granarium bioassay.
Antipode Enantiomer Discrimination Khapra Beetle Trogoderma granarium Sex Pheromone

Olefin Geometry Comparison: (Z)-Trogodermal vs. (E)-Trogodermal

The geometric isomerism around the double bond is a critical determinant of pheromone activity. In comparative bioassays, (Z)-trogodermal [(Z)-14-methyl-8-hexadecenal] was found to be approximately 10 times more active than its (E)-isomer, (E)-trogodermal [1]. This 10-fold difference underscores the importance of the cis-configuration for optimal receptor binding and signal transduction.

(R) vs. (S) Enantiomer
Head-to-head comparison
~250×
Enantiomeric purity critical; (R)-enantiomer required for full activity.
Dermestid beetle behavioral bioassay; Tetrahedron (1978).
Olefin Geometry Isomer Comparison Trogoderma Structure-Activity Relationship Pheromone

Functional Group and Branching Importance: (Z)-Trogodermal vs. (Z)-8-Hexadecenal

The presence and position of the methyl branch at C14 are essential for full biological activity. (Z)-8-Hexadecenal, an analog lacking this methyl branch, was found to be approximately 100 times less effective (10⁻² times) than (Z)-trogodermal in eliciting attraction, and a striking 10,000 times (10⁴ times) less active in stimulating copulatory behavior [1]. This demonstrates that the methyl branch is not merely a minor structural feature but is crucial for downstream behavioral responses.

Aldehyde vs. Alcohol/Ester
Class-level inference
Relatively low
Aldehyde functional group appears essential; alcohol and ester analogs show insufficient activity.
Reported in T. granarium assay; exact potency data not fully detailed.
Methyl Branch Functional Group Analog Comparison Trogoderma Pheromone Reception

Chemical Purity Specification: High-Purity (Z)-14-methylhexadec-8-enal for Reproducible Research

To ensure the reproducibility of experimental results and field trials, the chemical purity of the compound is paramount. Commercially available high-purity (Z)-14-methylhexadec-8-enal is specified with a purity of NLT 99.8% as determined by Gas Chromatography (GC), with any single impurity limited to NMT 0.10% . This level of purity minimizes the risk of off-target effects from contaminants and ensures that the observed biological activity can be confidently attributed to the target compound.

Airborne Dose Threshold
Supporting evidence
10⁻⁵–10⁻⁴ μg
~10⁻² μg
Defines ultra-low dose requirement; purity and formulation must meet this sensitivity.
EAG equivalence to live female; copulation at higher dose.
GC Purity Analytical Standard Reproducibility Chemical Procurement Quality Control

Key Application Scenarios for (Z)-14-methylhexadec-8-enal (CAS 60609-53-2)


High-Sensitivity Monitoring and Surveillance of Khapra Beetle (Trogoderma granarium)

This is the primary application. The extreme enantioselectivity of the Khapra beetle response—where the (R)-(-) enantiomer is 500 to 1,000 times more active than its antipode [1]—necessitates the use of the correct, high-purity isomer for any monitoring program. Deploying lures formulated with this specific compound ensures maximum sensitivity for early detection of this highly destructive quarantine pest in stored grain facilities, food processing plants, and ports of entry. Use of the racemate or wrong enantiomer would require 1000x more material to achieve the same response, making detection impractical.

Elucidation of Enantioselective Olfactory Mechanisms in Coleoptera

The profound difference in activity between the (R)- and (S)-enantiomers of (Z)-14-methylhexadec-8-enal makes it a model system for studying chiral recognition in insect olfaction. Researchers can use the individual, optically pure enantiomers as tools in electrophysiological studies (e.g., electroantennography, single sensillum recording) to map the specificity of odorant receptors (ORs) and olfactory sensory neurons (OSNs) in Trogoderma species [1]. This research helps decode the fundamental principles of stereochemical odor coding.

Formulation of Species-Specific Mating Disruption Blends

The differential response of various Trogoderma species to (Z)- and (E)-isomers and the presence/absence of the methyl branch allows for the creation of highly specific pest management blends [1]. For example, T. granarium and T. inclusum primarily use the (Z)-isomer, while T. glabrum responds strongly to the (E)-isomer. A blend containing a precise ratio of the (R)-enantiomer of this compound can be designed to target a specific pest species complex while minimizing non-target effects on beneficial insects, a key principle in integrated pest management (IPM).

Analytical Reference Standard for Pheromone Identification and Quantitation

In chemical ecology and regulatory entomology, (Z)-14-methylhexadec-8-enal of high purity (≥99.8%) serves as an essential analytical standard for GC-MS and GC-EAD (gas chromatography-electroantennographic detection) analyses [1]. It is used to confirm the identity and quantify the amount of this pheromone in volatile collections from insects, to verify the composition of commercial lures, and to measure release rates from controlled-release dispensers. The high purity ensures accurate calibration curves and reliable analytical results.

Application
Selection Property
Validation Focus
Khapra beetle monitoring traps
Z-isomer purity and enantiomeric excess
Behavioral bioassay sensitivity at trace airborne doses
Species-discriminating lures
Defined Z:E ratio (high Z purity)
GC isomer ratio verification; cross-species selectivity tests
Chiral reference standard
Documented (R):(S) ratio and enantiomeric purity
Chiral HPLC/GC configuration assignment
Mating disruption formulations
Consistent lot-to-lot Z-isomer and enantiomeric purity
Efficacy data for biopesticide registration dossiers
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